6-bromo-2H,3H-furo[3,2-b]pyridin-3-one hydrochloride
Overview
Description
6-bromo-2H,3H-furo[3,2-b]pyridin-3-one hydrochloride is a chemical compound with the CAS Number: 1803585-76-3 . It has a molecular weight of 250.48 . The IUPAC name for this compound is 6-bromofuro[3,2-b]pyridin-3-ol hydrochloride . It is typically stored at 4 degrees Celsius and comes in the form of a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H4BrNO2.ClH/c8-4-1-6-7(9-2-4)5(10)3-11-6;/h1-3,10H;1H . This code provides a specific textual representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound has a melting point of 172-174 degrees Celsius . It is a powder in physical form .Scientific Research Applications
Crystal and Molecular Structure Analysis
The compound 6-bromo-2H,3H-furo[3,2-b]pyridin-3-one hydrochloride has been studied for its crystal and molecular structure. Investigations using single-crystal X-ray diffraction data have focused on understanding the molecular geometry in the solid state, intermolecular hydrogen bonding, and π-π interactions within its crystal packing (Rodi et al., 2013).
Synthesis and Chemical Reactions
The compound has been utilized in various synthesis processes. For instance, it has been involved in the one-pot synthesis of Furo[3,4-b]pyridin-5(7H)-ones from 2-bromopyridine-3-carboxylic acid and carbonyl compounds, demonstrating a method for creating furopyridinones (Kobayashi et al., 2009). Additionally, its derivatives have been synthesized and used in reactions with nucleophiles, paving the way for new amino derivatives in the pyridin-2(1H)-one series (Kalme et al., 2004).
Corrosion Inhibition Studies
In recent years, derivatives of this compound have been investigated for their potential as corrosion inhibitors. A study demonstrated the adsorption and inhibitory effect of a new pyridine derivative on mild steel corrosion in hydrochloric acid medium, using various techniques such as weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy (Saady et al., 2020).
Other Chemical Applications
Further research includes studies on the synthesis of furo[3,2-b]pyridine derivatives and their reaction mechanisms. These studies have contributed significantly to the understanding of the chemical properties and potential applications of compounds like this compound in various chemical reactions and syntheses (Shiotani & Morita, 1986).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Various precautionary measures are recommended, including avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
6-bromofuro[3,2-b]pyridin-3-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO2.ClH/c8-4-1-6-7(9-2-4)5(10)3-11-6;/h1-2H,3H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDKKYVWQHICDAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(O1)C=C(C=N2)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803585-76-3 | |
Record name | 6-bromo-2H,3H-furo[3,2-b]pyridin-3-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.